molecular formula C16H14N2O2S B2431155 N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide CAS No. 922920-27-2

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide

Cat. No.: B2431155
CAS No.: 922920-27-2
M. Wt: 298.36
InChI Key: PPROPVGLXUWQDO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of intermediates followed by their coupling with various substituents. Techniques such as microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions are employed to enhance the efficiency and yield of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals, dyes, and pigments

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-4-ethoxybenzamide
  • N-(benzo[d]thiazol-2-yl)-4-ethoxybenzamide
  • N-(benzo[d]thiazol-6-yl)-4-methoxybenzamide

Uniqueness

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide stands out due to its unique substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group enhances its solubility and bioavailability compared to other similar compounds .

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to an ethoxybenzamide group. The structural formula can be represented as follows:

C13H13N3OS\text{C}_{13}\text{H}_{13}\text{N}_3\text{OS}

This compound is characterized by its unique electronic properties, which contribute to its biological activities.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes critical in cancer cell proliferation. Notably, it has been shown to inhibit tyrosine kinases , which are pivotal in various signaling pathways associated with cancer progression .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound can:

  • Inhibit cell proliferation : It has demonstrated significant inhibitory effects on various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
  • Induce apoptosis : At certain concentrations (1, 2, and 4 μM), this compound promotes apoptosis in cancer cells, leading to cell cycle arrest similar to other potent anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells .

Comparative Biological Activity

The following table summarizes the key biological activities of this compound compared to other benzothiazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityIC50 (μM)
This compoundHighModerate6.26
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineVery HighHigh5.80
PMX610Very HighLow2.50

Case Studies and Research Findings

  • Study on Antitumor Activity : A comprehensive study evaluated the antitumor effects of various benzothiazole derivatives. This compound was included in a screening that identified it as a promising candidate for further development due to its potent activity against multiple cancer cell lines .
  • Mechanistic Insights : Another research investigation focused on the molecular interactions of benzothiazole compounds with tyrosine kinases. The findings suggested that modifications in the benzothiazole structure could enhance binding affinity and specificity towards these enzymes, thereby increasing anticancer efficacy .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPROPVGLXUWQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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